
L-Proline, L-glutaminyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-glutaminyl-L-prolyl- is a compound that consists of the amino acids L-proline and L-glutamine It is a peptide that plays a significant role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-glutaminyl-L-prolyl- typically involves peptide bond formation between the amino acids L-proline and L-glutamine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Proline, L-glutaminyl-L-prolyl- may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the proline residues.
Reduction: Reduction reactions can affect the peptide bonds and side chains, potentially altering the compound’s structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxyproline, while reduction could lead to the cleavage of disulfide bonds within the peptide.
Applications De Recherche Scientifique
L-Proline, L-glutaminyl-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Proline, L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound can influence protein-protein interactions, enzyme activity, and cellular signaling pathways. For example, it may bind to receptors or enzymes, modulating their activity and affecting downstream biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline, L-glutaminyl-L-asparaginyl-L-prolyl-: Another peptide with similar amino acid composition but different sequence and properties.
L-Proline, L-glutaminyl-L-valyl-L-prolyl-: A peptide with a different amino acid sequence, leading to distinct biochemical characteristics.
Uniqueness
L-Proline, L-glutaminyl-L-prolyl- is unique due to its specific sequence and the resulting structural and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
182691-62-9 |
|---|---|
Formule moléculaire |
C15H24N4O5 |
Poids moléculaire |
340.37 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O5/c16-9(5-6-12(17)20)13(21)18-7-1-3-10(18)14(22)19-8-2-4-11(19)15(23)24/h9-11H,1-8,16H2,(H2,17,20)(H,23,24)/t9-,10-,11-/m0/s1 |
Clé InChI |
WLRYGVYQFXRJDA-DCAQKATOSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCC(=O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


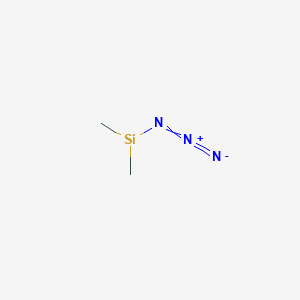
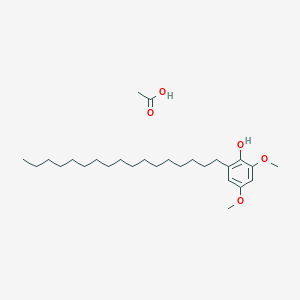
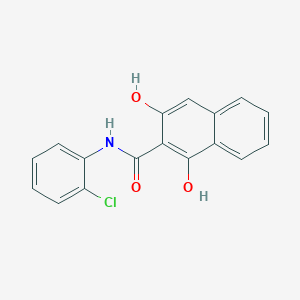
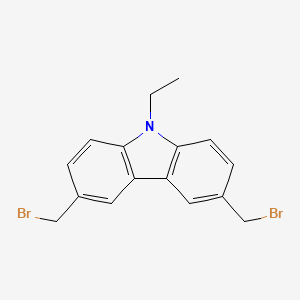
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
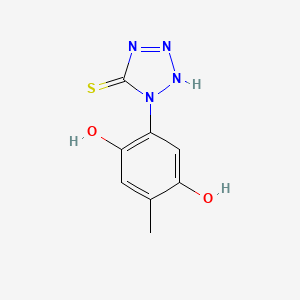


![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
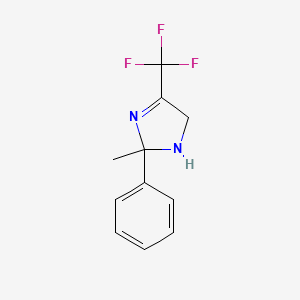
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
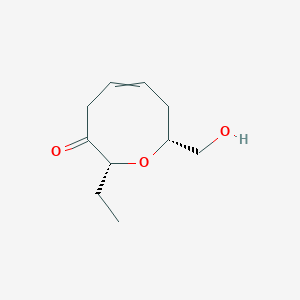
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
